molecular formula C13H9BrN2O2S2 B2630968 5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 476642-65-6

5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2630968
CAS No.: 476642-65-6
M. Wt: 369.25
InChI Key: YVGYNTRCNOQCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a bromine atom and a carboxamide group, along with a thiazole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF. Reaction conditions typically involve heating and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide include other heterocyclic compounds with thiophene, thiazole, and furan rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer unique electronic and steric properties. These properties make it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S2/c1-7-2-3-9(18-7)8-6-19-13(15-8)16-12(17)10-4-5-11(14)20-10/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGYNTRCNOQCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.